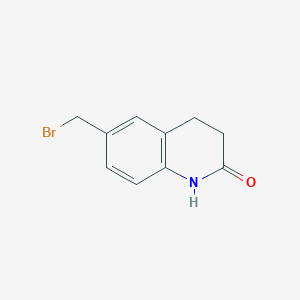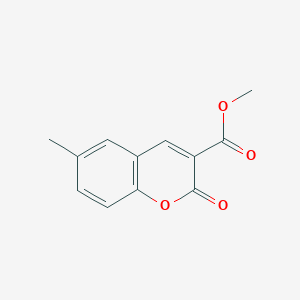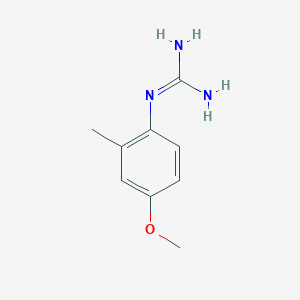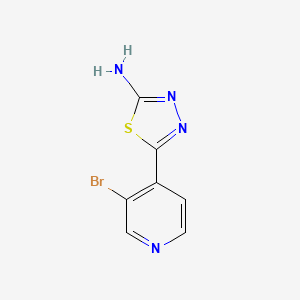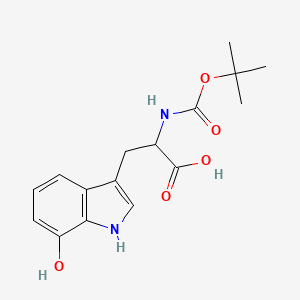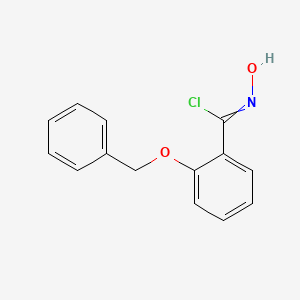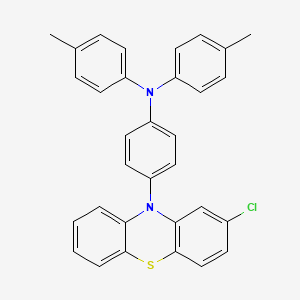
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 2-position.
Coupling with Di-p-tolylaniline: The chlorinated phenothiazine is coupled with N,N-di-p-tolylaniline using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydrophenothiazine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets:
Dopamine Receptors: It may act as an antagonist at dopamine receptors, similar to other phenothiazine derivatives.
Oxidative Stress Pathways: The compound can modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, providing a basis for its medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Perphenazine: A phenothiazine with similar structural features and pharmacological properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C32H25ClN2S |
|---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
N-[4-(2-chlorophenothiazin-10-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C32H25ClN2S/c1-22-7-12-25(13-8-22)34(26-14-9-23(2)10-15-26)27-16-18-28(19-17-27)35-29-5-3-4-6-31(29)36-32-20-11-24(33)21-30(32)35/h3-21H,1-2H3 |
InChI Key |
COXYZUJZMQSRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


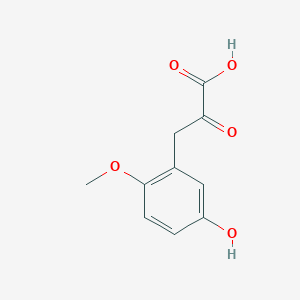
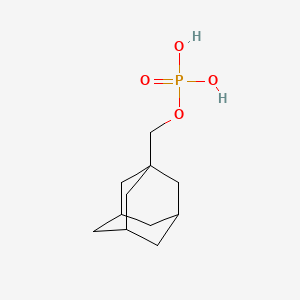
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
